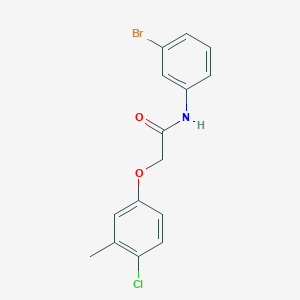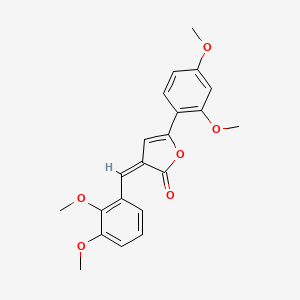![molecular formula C31H29N5O9S2 B5143922 2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime, commonly known as BF-8, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wirkmechanismus
BF-8 acts as a competitive inhibitor of dopamine, serotonin, and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of these neurotransmitters, BF-8 increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. BF-8 also modulates the activity of ion channels and receptors, such as the NMDA receptor, by binding to specific sites and altering their conformation.
Biochemical and Physiological Effects:
BF-8 has been shown to have various biochemical and physiological effects, including the enhancement of neurotransmission, modulation of ion channels and receptors, and the induction of neuroprotective effects. BF-8 has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BF-8 has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively inhibit the uptake of dopamine, serotonin, and norepinephrine, which allows for the study of their individual effects on various physiological and pathological processes. However, BF-8 has a relatively low affinity for these transporters compared to other inhibitors, which may limit its effectiveness in certain experiments. BF-8 also has limited solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
Zukünftige Richtungen
For research on BF-8 may include the development of more potent and selective inhibitors of neurotransmitter transporters, the investigation of its effects on other ion channels and receptors, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additional studies on the biochemical and physiological effects of BF-8 may also provide insights into its mechanism of action and potential therapeutic benefits.
Synthesemethoden
BF-8 can be synthesized through various methods, including the reaction of 2,7-dibromo-9H-fluoren-9-one with potassium thiocyanate, followed by the reaction with piperazine and furoyl chloride. Another method involves the reaction of 2,7-dibromo-9H-fluoren-9-one with piperazine and furoyl chloride, followed by the reaction with sodium sulfite. These methods result in the formation of BF-8, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BF-8 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to inhibit the uptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in various physiological and pathological processes. BF-8 has also been shown to modulate the activity of ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Eigenschaften
IUPAC Name |
[4-[7-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-9-hydroxyiminofluoren-2-yl]sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O9S2/c37-30(27-3-1-17-44-27)33-9-13-35(14-10-33)46(40,41)21-5-7-23-24-8-6-22(20-26(24)29(32-39)25(23)19-21)47(42,43)36-15-11-34(12-16-36)31(38)28-4-2-18-45-28/h1-8,17-20,39H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRTCZATOGVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)C7=CC=CO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)
![3-(3-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5143867.png)


![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)

![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)


![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)